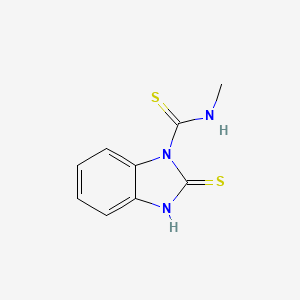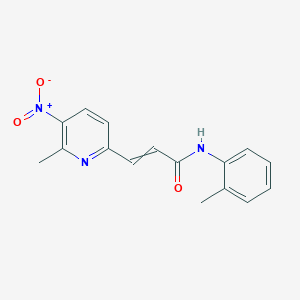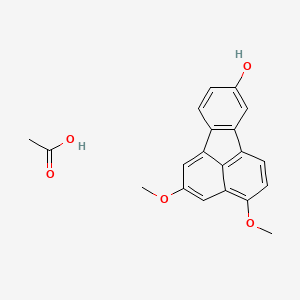![molecular formula C11H14N4OS B14387418 N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine CAS No. 88317-58-2](/img/structure/B14387418.png)
N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. This is followed by the introduction of the pyridine ring and the sulfanyl group through nucleophilic substitution reactions. The final step involves the N,N-dimethylation of the ethan-1-amine moiety using dimethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Nitrated or halogenated pyridine derivatives
Applications De Recherche Scientifique
N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and pyridine ring can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridyl)ethylamine: A simpler compound with a pyridine ring and an amine group.
5-(Pyridin-3-yl)-1,3,4-oxadiazole: Contains the oxadiazole and pyridine rings but lacks the sulfanyl and dimethylamino groups.
Uniqueness
N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group and the N,N-dimethylamino group enhances its reactivity and potential bioactivity compared to simpler analogs.
Propriétés
Numéro CAS |
88317-58-2 |
|---|---|
Formule moléculaire |
C11H14N4OS |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)6-7-17-11-14-13-10(16-11)9-4-3-5-12-8-9/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
VSWUTMFRQMSUJU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCSC1=NN=C(O1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


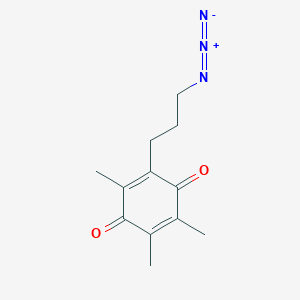

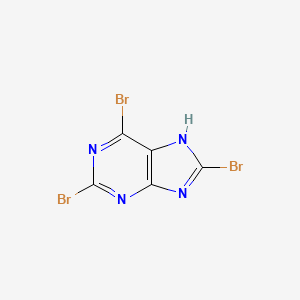
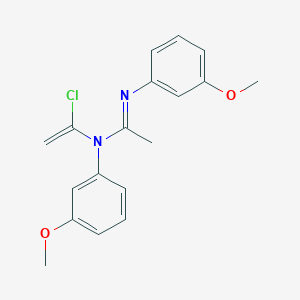
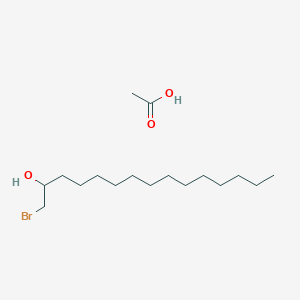
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

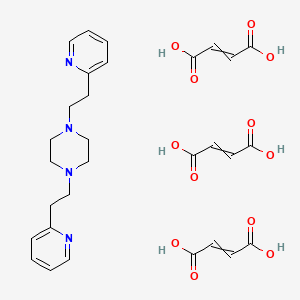
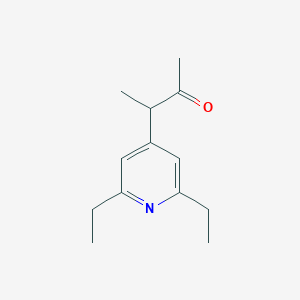
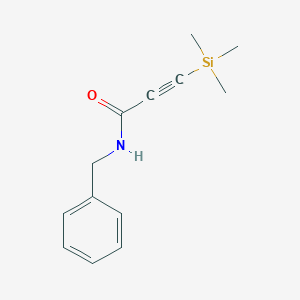
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
